molecular formula C15H20N4O4S2 B2366121 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428356-60-8

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2366121
CAS RN: 1428356-60-8
M. Wt: 384.47
InChI Key: NUCBQJFMVIPKAA-UHFFFAOYSA-N
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Description

The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide” appears to contain several functional groups, including an ethylsulfonyl group, a tetrahydroquinoline group, a methylimidazole group, and a sulfonamide group . These groups could confer various properties to the compound, depending on their arrangement and interactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Techniques such as NMR and mass spectrometry could potentially be used to elucidate the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific arrangement of its functional groups. For example, the sulfonamide group could potentially participate in acid-base reactions, while the imidazole group could engage in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, polarity, and the presence of functional groups . For example, the presence of multiple polar groups could make the compound soluble in polar solvents.

Scientific Research Applications

Electrophysiological Activity in Cardiac Applications

The compound has been studied for its cardiac electrophysiological activity. N-substituted imidazolylbenzamides and benzene-sulfonamides, including structures similar to the specified compound, have shown potency in vitro comparable to other selective class III agents. This indicates the potential of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity for cardiac applications (Morgan et al., 1990).

Anticancer Potential

Compounds including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines have demonstrated oxidative stress induction and cytotoxic effects in cancer cells. Specifically, these compounds, in micromolar concentrations, exerted cytotoxic effects on leukemia and melanoma cells, highlighting their potential as anticancer agents (Madácsi et al., 2013).

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

Studies have synthesized compounds similar to the specified chemical, which show high PNMT inhibitory potency and selectivity. These inhibitors are particularly significant for their ability to penetrate the blood-brain barrier, suggesting potential applications in neurological disorders (Grunewald et al., 2005).

Catalytic Applications in Organic Synthesis

The compound's structure is similar to those used in catalysts for organic synthesis. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been an efficient catalyst for synthesizing polyhydroquinoline derivatives (Khaligh, 2014).

Potential in Antimicrobial and Anticonvulsant Activities

Compounds with similar structures have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This suggests the possibility of the compound having similar therapeutic applications (Patel et al., 2009).

Enzyme Inhibition and Chelation Effects

Compounds with similar structures have shown impressive inhibition profiles against human carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications in enzyme-related disorders (Taslimi et al., 2017).

Future Directions

The study of novel compounds like this one is crucial for the advancement of fields like medicinal chemistry and materials science. Future research could focus on elucidating the compound’s properties, exploring its potential uses, and optimizing its synthesis .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-14(12)19)17-25(22,23)15-10-18(2)11-16-15/h6-7,9-11,17H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCBQJFMVIPKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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